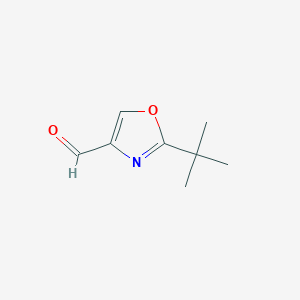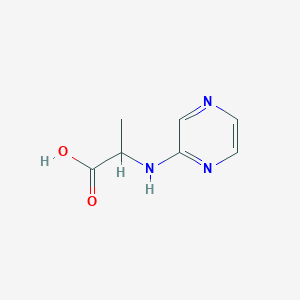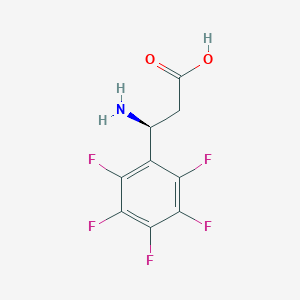
NF-|EB-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NF-kappaB-IN-2 is a small molecule inhibitor that targets the nuclear factor kappa B (NF-kappaB) pathway. This pathway plays a crucial role in regulating immune responses, inflammation, cell proliferation, and survival. NF-kappaB-IN-2 is of significant interest in scientific research due to its potential therapeutic applications in treating various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NF-kappaB-IN-2 involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups that are essential for the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of NF-kappaB-IN-2 would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Adjusting the quantities of reagents and solvents to accommodate larger batch sizes.
Process optimization: Refining reaction parameters such as temperature, pressure, and reaction time to maximize efficiency.
Quality control: Implementing stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NF-kappaB-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
NF-kappaB-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NF-kappaB pathway and its role in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways, gene expression, and protein interactions.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the NF-kappaB pathway.
Mécanisme D'action
NF-kappaB-IN-2 exerts its effects by inhibiting the activation of the NF-kappaB pathway. The compound binds to specific molecular targets within the pathway, such as the inhibitor of kappa B kinase (IKK) complex. This binding prevents the phosphorylation and degradation of inhibitor of kappa B proteins, thereby blocking the translocation of NF-kappaB to the nucleus. As a result, the transcription of NF-kappaB target genes involved in inflammation, cell proliferation, and survival is suppressed.
Comparaison Avec Des Composés Similaires
Similar Compounds
BAY 11-7082: Another small molecule inhibitor of the NF-kappaB pathway, known for its anti-inflammatory and anticancer properties.
Parthenolide: A natural product that inhibits NF-kappaB activation and has been studied for its potential therapeutic effects in cancer and inflammatory diseases.
Celastrol: A plant-derived compound that targets the NF-kappaB pathway and exhibits anti-inflammatory and anticancer activities.
Uniqueness of NF-kappaB-IN-2
NF-kappaB-IN-2 is unique in its specific binding affinity and selectivity for the NF-kappaB pathway. Compared to other inhibitors, it may offer improved efficacy and reduced off-target effects, making it a valuable tool for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H18O3 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12H,2,4-5,7H2,1,3H3 |
Clé InChI |
NJHYUCZCVOYKRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)C2(C1=CC3C(C2)OC(=O)C3=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Methyl-2-(2-methylbutylamino)phenyl]methanol](/img/structure/B13903866.png)



![(5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13903885.png)
![4'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13903886.png)

![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B13903904.png)
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13903905.png)
![2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one](/img/structure/B13903909.png)
![8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one](/img/structure/B13903915.png)

![1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]](/img/structure/B13903927.png)

